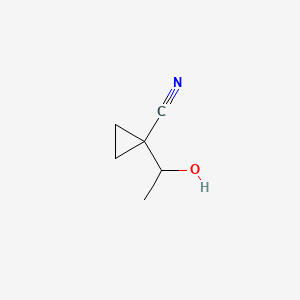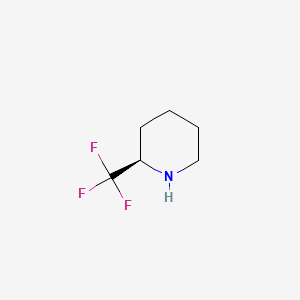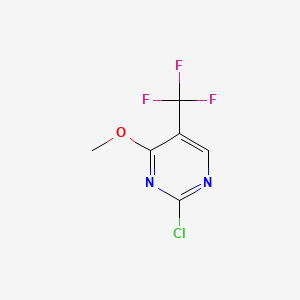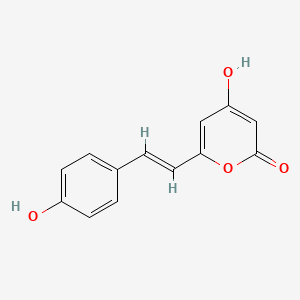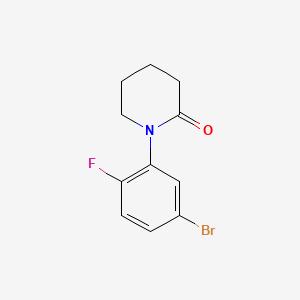
Ácido 4-cloro-2-isopropoxifenilborónico
Descripción general
Descripción
4-Chloro-2-isopropoxyphenylboronic acid is a chemical compound with the CAS Number: 1256355-04-0 . It has a molecular weight of 214.46 .
Synthesis Analysis
Pinacol boronic esters, such as 4-Chloro-2-isopropoxyphenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for 4-Chloro-2-isopropoxyphenylboronic acid is1S/C9H12BClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 . The InChI key is YIGSWKJVDNWHFS-UHFFFAOYSA-N . Chemical Reactions Analysis
Boronic acids, such as 4-Chloro-2-isopropoxyphenylboronic acid, are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
4-Chloro-2-isopropoxyphenylboronic acid is a solid substance . It has a molecular weight of 214.46 .Aplicaciones Científicas De Investigación
- Función del ácido 4-cloro-2-isopropoxifenilborónico: Este compuesto sirve como un reactivo organoborónico en las reacciones de acoplamiento SM. Sus condiciones de reacción suaves, tolerancia a grupos funcionales y naturaleza ambientalmente benigna lo convierten en una herramienta valiosa para la construcción de moléculas complejas .
- Aplicaciones: Los investigadores han empleado estrategias de protodesboronación para acceder a moléculas complejas, como las indolizidinas, con buena diastereoselectividad .
Acoplamiento de Suzuki–Miyaura
Protodesboronación catalítica
Protodesboronación catalizada por fotorreducción
Direcciones Futuras
The Suzuki–Miyaura (SM) cross-coupling reaction, which uses boronic acids like 4-Chloro-2-isopropoxyphenylboronic acid, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that the use of boronic acids in such reactions will continue to be a significant area of research in the future .
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-2-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is a solid , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 4-Chloro-2-isopropoxyphenylboronic acid is the formation of new carbon–carbon bonds . This is achieved through the SM cross-coupling reaction, which is a key step in many synthetic procedures .
Action Environment
The action of 4-Chloro-2-isopropoxyphenylboronic acid is influenced by environmental factors. The SM cross-coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions . The compound itself is relatively stable, readily prepared, and generally environmentally benign , which could influence its action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-Chloro-2-isopropoxyphenylboronic acid are largely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of carbon–carbon bond forming reaction, which is widely used in organic synthesis . The success of this reaction is due to the combination of mild and functional group tolerant reaction conditions, along with the relatively stable and readily prepared organoboron reagents .
Cellular Effects
Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that this compound may influence cellular processes that involve carbon–carbon bond formation .
Molecular Mechanism
The molecular mechanism of 4-Chloro-2-isopropoxyphenylboronic acid is primarily associated with its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that this compound is a relatively stable organoboron reagent, which is readily prepared for use in various biochemical reactions .
Metabolic Pathways
Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that this compound may be involved in metabolic pathways that involve carbon–carbon bond formation .
Propiedades
IUPAC Name |
(4-chloro-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSWKJVDNWHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681707 | |
| Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-04-0 | |
| Record name | B-[4-Chloro-2-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






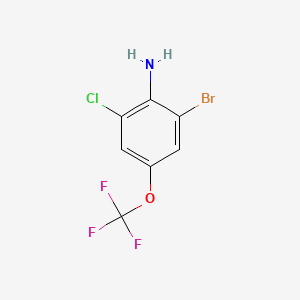
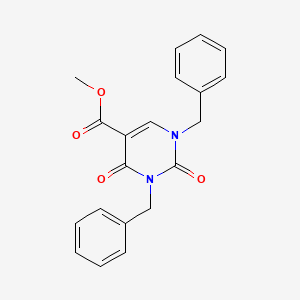
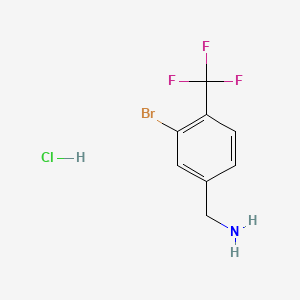
![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)
